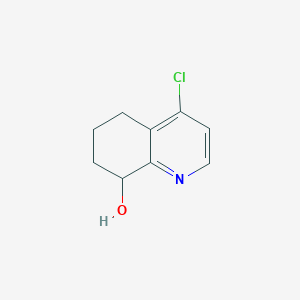

4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol

Description

Properties

IUPAC Name |

4-chloro-5,6,7,8-tetrahydroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c10-7-4-5-11-9-6(7)2-1-3-8(9)12/h4-5,8,12H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDHRDQQGNQCPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=NC=CC(=C2C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201266017 | |

| Record name | 8-Quinolinol, 4-chloro-5,6,7,8-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201266017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373223-49-4 | |

| Record name | 8-Quinolinol, 4-chloro-5,6,7,8-tetrahydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373223-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Quinolinol, 4-chloro-5,6,7,8-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201266017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-5,6,7,8-tetrahydroquinolin-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. This molecule integrates several key structural features: a partially saturated quinoline core, a chlorine atom at the C4 position, and a chiral hydroxyl group at the C8 position. These elements make it a versatile and valuable building block in synthetic and medicinal chemistry. This document delineates its fundamental physicochemical and spectroscopic properties, proposes a robust synthetic strategy, explores its reactivity, and discusses its potential applications, particularly in the realm of drug discovery. The protocols and data herein are curated to provide researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Introduction: A Scaffold of Therapeutic Potential

The 5,6,7,8-tetrahydroquinoline skeleton is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives are found in a wide array of natural alkaloids and synthetic analogues that exhibit potent biological activities, including antimicrobial and antiproliferative effects.[1] The unique three-dimensional architecture of this bicyclic system allows for the precise spatial orientation of functional groups, facilitating targeted interactions with biological macromolecules.

4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol emerges as a particularly strategic derivative. The introduction of a chlorine atom at the 4-position of the pyridine ring modulates the electronic properties of the aromatic system and provides a handle for further functionalization through cross-coupling reactions. The hydroxyl group at the C8 position not only introduces a point of chirality, crucial for stereospecific interactions with biological targets, but also serves as a versatile nucleophile for derivatization. This guide aims to synthesize the available technical data and provide expert insights into the properties and potential of this compound.

Core Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development. These parameters influence everything from reaction conditions to pharmacokinetic profiles.

Table 1: Core Chemical Identifiers for (8S)-4-chloro-5,6,7,8-tetrahydroquinolin-8-ol

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (8S)-4-chloro-5,6,7,8-tetrahydroquinolin-8-ol | [2] |

| Molecular Formula | C₉H₁₀ClNO | [2] |

| Molecular Weight | 183.63 g/mol | PubChem |

| CAS Number | Not explicitly assigned for this specific enantiomer. Related structures exist. | |

| PubChem CID | 124518430 | [2] |

| Canonical SMILES | C1CC(C2=C(C1)C(=CC=N2)Cl)O | [2] |

| InChI Key | IZXQILWHJNOTSC-QFIPXEPZSA-N |[2] |

Table 2: Computed Physicochemical Properties and Their Relevance in Drug Discovery

| Property | Value (Computed) | Relevance and Expert Insight |

|---|---|---|

| XLogP3 | 2 | This value indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability, which is often a desirable trait for oral bioavailability. |

| Hydrogen Bond Donors | 1 | The single hydroxyl group can participate in hydrogen bonding, a critical interaction for binding to protein targets. |

| Hydrogen Bond Acceptors | 2 | The nitrogen atom in the quinoline ring and the oxygen of the hydroxyl group can act as hydrogen bond acceptors, further enhancing potential interactions with biological targets. |

| Rotatable Bonds | 1 | The low number of rotatable bonds suggests a conformationally constrained molecule. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target. |

Structural Analysis

The core structure consists of a pyridine ring fused to a cyclohexanol ring. The chirality at the C8 position is a defining feature. Enantiomers of chiral drugs frequently exhibit different pharmacological activities and metabolic fates. Therefore, stereocontrolled synthesis is essential for developing this molecule into a therapeutic agent. The partially saturated ring adopts a pseudo-chair conformation, influencing the spatial projection of the hydroxyl group (axial vs. equatorial), which in turn dictates its interaction with target proteins.

Spectroscopic Characterization: A Predictive Overview

While dedicated spectra for this specific compound are not widely published, its structure allows for a reliable prediction of its key spectroscopic features. This predictive analysis is crucial for guiding the characterization of synthesized material.

Expected Spectroscopic Data

-

¹H NMR: The spectrum would be complex. Aromatic protons on the pyridine ring would appear in the δ 7.0-8.5 ppm region. The aliphatic protons on the tetrahydro- portion (at C5, C6, C7) would resonate between δ 1.5-3.0 ppm, likely as complex and overlapping multiplets due to diastereotopicity. The proton at C8, attached to the same carbon as the hydroxyl group, would appear as a distinct multiplet. The hydroxyl proton would be a broad singlet, its chemical shift dependent on solvent and concentration.

-

¹³C NMR: The spectrum would show nine distinct carbon signals. Aromatic carbons would appear in the δ 120-160 ppm range. The aliphatic carbons (C5, C6, C7) would be found in the upfield region (δ 20-40 ppm), while the C8 carbon, bearing the hydroxyl group, would be shifted downfield to approximately δ 60-75 ppm.

-

Infrared (IR) Spectroscopy: Key absorption bands would include a broad O-H stretch around 3200-3600 cm⁻¹, aromatic C-H stretches just above 3000 cm⁻¹, aliphatic C-H stretches just below 3000 cm⁻¹, and characteristic C=C/C=N aromatic ring stretches in the 1400-1600 cm⁻¹ region.[3] A C-Cl stretch would be expected in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum would be expected to show a prominent molecular ion peak (M⁺). Critically, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), an M+2 peak at approximately one-third the intensity of the M⁺ peak would be a definitive indicator of a monochlorinated compound.[3]

Experimental Protocol: Workflow for Structural Confirmation

A self-validating system for structural confirmation integrates data from multiple spectroscopic techniques.

-

Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. Prepare a separate sample for MS, typically a dilute solution in a volatile solvent like methanol or acetonitrile. For IR, the sample can be analyzed neat (as a thin film) or as a KBr pellet.

-

Data Acquisition:

-

Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra on a 400 MHz or higher spectrometer.

-

Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.

-

Record the IR spectrum to identify key functional groups.

-

-

Data Analysis & Validation:

-

Correlate the ¹H and ¹³C signals using the HSQC spectrum.

-

Confirm proton-proton connectivities with the COSY spectrum.

-

Verify that the exact mass from HRMS matches the calculated mass for C₉H₁₀ClNO.

-

Ensure the IR spectrum contains the expected stretches for the OH group and aromatic system. The structure is considered confirmed only when all data are consistent.

-

Synthesis and Reactivity

The synthesis of an enantiomerically pure form of 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol requires a strategic approach that establishes the C8 stereocenter early and introduces the C4 chloro group without racemization.

Proposed Synthetic Pathway

A highly effective strategy involves the enzymatic dynamic kinetic resolution (DKR) of the racemic precursor, (±)-5,6,7,8-Tetrahydroquinolin-8-ol. This is followed by a regioselective chlorination of the electron-rich aromatic ring.

Sources

An In-depth Technical Guide to 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol: Synthesis, Properties, and Potential as an Antiproliferative Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Tetrahydroquinoline Scaffold

-

(8R)-4-chloro-5,6,7,8-tetrahydroquinolin-8-ol: CID 124518431[1]

-

(8S)-4-chloro-5,6,7,8-tetrahydroquinolin-8-ol: CID 124518430

This technical guide will provide a comprehensive overview of this compound, from its fundamental physicochemical properties and a detailed synthetic protocol to an exploration of its potential as an antiproliferative agent, grounded in the established activities of structurally related molecules.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in drug discovery and development. While experimental data for 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol is not extensively published, the following table presents predicted values based on its structure and data from analogous compounds. These predictions serve as a valuable baseline for experimental design and characterization.

| Property | Predicted Value |

| Molecular Formula | C₉H₁₀ClNO |

| Molecular Weight | 183.63 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| LogP | 2.3 (estimated) |

| pKa | ~8.5 (pyridine nitrogen), ~10.2 (hydroxyl group) (estimated) |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water |

Predicted Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.0-8.2 (d, 1H, Ar-H), 7.2-7.4 (d, 1H, Ar-H), 4.8-5.0 (t, 1H, CH-OH), 2.8-3.0 (m, 2H, CH₂), 2.0-2.2 (m, 2H, CH₂), 1.8-2.0 (m, 2H, CH₂).

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) 155-158 (C), 145-148 (C), 130-133 (CH), 125-128 (C), 121-124 (CH), 65-68 (CH-OH), 30-33 (CH₂), 28-31 (CH₂), 20-23 (CH₂).

Synthesis of 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol: A Proposed Synthetic Pathway

The synthesis of 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol can be approached through a multi-step sequence, commencing with a commercially available starting material. The following protocol outlines a plausible and efficient route.

Synthetic Workflow Diagram

Sources

A Technical Guide to 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol: Synthesis, Characterization, and Therapeutic Potential

Abstract: This technical guide provides a comprehensive overview of 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol, a heterocyclic compound of significant interest in medicinal chemistry. We delve into its fundamental physicochemical properties, propose a robust synthetic pathway, and outline detailed protocols for its analytical characterization. Furthermore, this guide explores the compound's therapeutic potential by examining the well-established biological activities of its core scaffolds—tetrahydroquinoline and 8-hydroxyquinoline. Particular focus is given to its prospective role as a modulator of critical cancer-related signaling pathways, such as the PI3K/Akt/mTOR axis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their scientific endeavors.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The quinoline ring system is a foundational scaffold in medicinal chemistry, present in numerous natural alkaloids and synthetic pharmaceuticals. Its partially saturated analog, the tetrahydroquinoline core, offers a three-dimensional geometry that is highly advantageous for creating specific and high-affinity interactions with biological targets. This structural feature has made tetrahydroquinoline derivatives a fertile ground for the development of novel therapeutics.[1]

Derivatives of this scaffold have been extensively investigated for a range of biological activities, including as C5a receptor antagonists and, most notably, as potent anticancer agents.[1] The introduction of specific functional groups, such as a chlorine atom at the 4-position and a hydroxyl group at the 8-position, as seen in 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol, creates a molecule with unique electronic and steric properties, positioning it as a valuable chemical intermediate and a potential bioactive compound in its own right.

Physicochemical Properties

The fundamental properties of 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol are critical for its application in experimental settings, from reaction planning to formulation. The key identifiers and computed properties are summarized below.[2][3]

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClNO | [2][3] |

| Molecular Weight | 183.64 g/mol | PubChem |

| IUPAC Name | 4-chloro-5,6,7,8-tetrahydroquinolin-8-ol | [2][3] |

| Canonical SMILES | C1CC(C2=C(C1)C(=CC=N2)Cl)O | PubChem |

| InChI Key | SBPJBYIVSJXQSK-UHFFFAOYSA-N | PubChem |

Note: Properties are based on the racemic mixture. Enantiomer-specific data can be found under PubChem CIDs 124518431 for the (8R)-isomer and 124518430 for the (8S)-isomer.[2][3]

Proposed Synthesis and Characterization

Proposed Retrosynthetic Pathway

The proposed synthesis involves a two-step process starting from the commercially available 4-chloro-6,7-dihydro-5H-quinolin-8-one. This approach is chemically sound, separating the aromatic chlorination from the reduction of the alicyclic ketone.

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Synthesis Protocol

Rationale: This protocol utilizes a standard, mild reducing agent, sodium borohydride (NaBH₄), which selectively reduces the ketone at the 8-position without affecting the chlorinated pyridine ring. Methanol serves as a protic solvent to facilitate the reaction and protonate the resulting alkoxide.

-

Dissolution: Dissolve 1.0 equivalent of 4-chloro-6,7-dihydro-5H-quinolin-8-one in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C. This is crucial to control the exothermic nature of the reduction and minimize potential side reactions.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise to the stirred solution over 15 minutes. The slow addition maintains the low temperature.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Carefully quench the reaction by slowly adding deionized water to decompose any excess NaBH₄.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate. The organic layers contain the desired product.

-

Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product via column chromatography on silica gel to yield pure 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a non-negotiable step for its use in further research. A standard workflow ensures the material meets the required specifications for biological assays.

Caption: Standard workflow for compound characterization.

Biological Context and Therapeutic Potential

Anticancer Activity via PI3K/Akt/mTOR Pathway Modulation

The PI3K/Akt/mTOR signaling pathway is one of the most frequently hyperactivated pathways in human cancers, playing a central role in cell growth, proliferation, survival, and metabolism.[6][7][8] Consequently, it is a prime target for therapeutic intervention.[9][10] Research on structurally related tetrahydroquinolinones has demonstrated their ability to induce cancer cell death by triggering massive oxidative stress and promoting autophagy, a cellular degradation process, through the inhibition of the PI3K/Akt/mTOR pathway.

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Given its structure, 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol represents a promising candidate for investigation as a PI3K/Akt/mTOR pathway inhibitor.

Antimicrobial and Other Potential Applications

The 8-hydroxyquinoline moiety is a classic pharmacophore known for its potent antimicrobial, antifungal, and antiparasitic activities.[11] This activity is often attributed to its ability to chelate metal ions essential for microbial enzyme function. For instance, the related compound Cloxyquin (5-chloroquinolin-8-ol) has demonstrated significant antituberculosis activity. The combination of the 8-hydroxyquinoline pharmacophore with the tetrahydroquinoline scaffold in the target molecule makes it a compelling candidate for antimicrobial drug discovery programs.

Experimental Protocol: Purity Determination by RP-HPLC

Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of small organic molecules.[12] It separates compounds based on their hydrophobicity. This protocol provides a robust starting point for method development.

Materials & Instrumentation:

-

HPLC system with UV-Vis detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

-

Sample: ~1 mg/mL solution of the compound in 50:50 Acetonitrile/Water

Procedure:

-

System Equilibration: Equilibrate the C18 column with a mobile phase composition of 95% A and 5% B at a flow rate of 1.0 mL/min for at least 15 minutes or until a stable baseline is achieved.

-

Sample Injection: Inject 10 µL of the sample solution onto the column.

-

Gradient Elution: Run a linear gradient to elute the compound. A typical screening gradient is:

-

0-20 min: 5% to 95% B

-

20-25 min: Hold at 95% B

-

25-26 min: 95% to 5% B

-

26-30 min: Hold at 5% B (re-equilibration)

-

-

Detection: Monitor the elution profile at a wavelength of 254 nm, or a wavelength of maximum absorbance determined by a UV scan.

-

Data Analysis: Integrate the peak areas of the resulting chromatogram. Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100. The goal is to achieve a purity of ≥95% for use in biological assays.[13]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol is not available, data from closely related analogs like 4-chloro-5,6,7,8-tetrahydroquinoline suggest the following potential hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions:

-

Handle the compound in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical advice.

Conclusion

4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol is a strategically functionalized heterocyclic compound with significant untapped potential. Its structural relationship to known bioactive agents, particularly in the fields of oncology and microbiology, makes it a high-value target for synthesis and biological evaluation. This guide provides the foundational knowledge—from physicochemical properties and a plausible synthetic route to analytical methods and a clear biological rationale—for researchers to confidently incorporate this molecule into their drug discovery and development pipelines.

References

- Mayer, I. A. & Arteaga, C. L. (2016). The PI3K/AKT/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Journal of Clinical Oncology, 34(12), 1293-1295.

- Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer.

- Sartore-Bianchi, A., et al. (2016). PI3K/Akt/mTOR pathway as a target for cancer therapy. Current Cancer Drug Targets, 16(4), 304-314.

- Yang, Q., et al. (2022).

- Al-Zahrani, M. H., et al. (2022). PI3K/Akt/mTOR Signaling Pathway as a Target for Colorectal Cancer Treatment. International Journal of Molecular Sciences, 23(19), 11044.

-

PubChem. (n.d.). 4-Chloroquinolin-8-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (8R)-4-chloro-5,6,7,8-tetrahydroquinolin-8-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (8S)-4-chloro-5,6,7,8-tetrahydroquinolin-8-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (8R)-4-chloro-8-fluoro-5,6,7,8-tetrahydroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

- Liyanage, R. & Perera, D. N. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291-301.

-

American Elements. (n.d.). 4-Chloro-5,6,7,8-tetrahydroquinoline. Retrieved from [Link]

-

PubChem. (n.d.). (8S)-4-chloro-5,6,7,8-tetrahydroquinolin-8-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]

-

ResearchGate. (2013). Reverse-phase HPLC Analysis and Purification of Small Molecules. Retrieved from [Link]

- Google Patents. (n.d.). EP1162456A1 - HPLC Method for purifying organic compounds.

-

PubChem. (n.d.). 4-Methyl-5,6,7,8-tetrahydroquinolin-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2014). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Retrieved from [Link]

- MDPI. (2014).

- PubMed. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(10), 3120-3124.

- National Center for Biotechnology Information. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(1), 199.

Sources

- 1. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (8R)-4-chloro-5,6,7,8-tetrahydroquinolin-8-ol | C9H10ClNO | CID 124518431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (8S)-4-chloro-5,6,7,8-tetrahydroquinolin-8-ol | C9H10ClNO | CID 124518430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 7. profiles.wustl.edu [profiles.wustl.edu]

- 8. mdpi.com [mdpi.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. EP1162456A1 - HPLC Method for purifying organic compounds - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Synthesis of 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol from 4-Chloroquinoline

Executive Summary

This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol, a valuable chemical intermediate, starting from 4-chloroquinoline. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds, particularly as microtubule targeting agents in anticancer research.[1][2] The target molecule, functionalized with both a chloro-group and a hydroxyl group on the saturated ring, presents a unique synthetic challenge requiring precise control over regioselectivity and functional group tolerance. This document details a robust two-stage synthetic strategy: first, the selective catalytic hydrogenation of the 4-chloroquinoline pyridine ring to yield the key intermediate, 4-chloro-5,6,7,8-tetrahydroquinoline; second, a strategic oxidation-reduction sequence to introduce the hydroxyl group at the C-8 position. Each stage is elucidated with mechanistic insights, detailed experimental protocols, and process optimization considerations to ensure reproducibility and high yield.

Introduction: The Strategic Importance of Functionalized Tetrahydroquinolines

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a cornerstone of modern drug development, embedded in a wide array of natural products and synthetic pharmaceuticals.[2] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an ideal scaffold for interacting with biological targets. The specific intermediate, 4-Chloro-5,6,7,8-tetrahydroquinoline, serves as a versatile precursor for complex polycyclic structures, including novel pyrimido[4,5-b]quinoline derivatives investigated for their potent anticancer properties and ability to overcome multidrug resistance.[1]

The synthesis of 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol from 4-chloroquinoline is a non-trivial transformation that can be logically dissected into two primary stages:

-

Selective Reduction: The partial hydrogenation of the heteroaromatic quinoline ring system to form the corresponding tetrahydroquinoline. The primary challenge lies in selectively reducing the pyridine ring without affecting the carbocyclic benzene ring or causing hydrodehalogenation of the C4-chloro substituent.

-

Regioselective Hydroxylation: The introduction of a hydroxyl group at the C-8 position of the saturated carbocyclic ring. Direct hydroxylation is challenging; therefore, a more reliable two-step approach involving oxidation of the C-8 methylene to a ketone, followed by its selective reduction to the desired secondary alcohol, is proposed.

This guide will provide a detailed exploration of a validated pathway, emphasizing the chemical principles that govern reagent selection and reaction conditions.

Part 1: Synthesis of the Key Intermediate: 4-Chloro-5,6,7,8-tetrahydroquinoline

The foundational step in this synthesis is the selective reduction of the pyridine moiety of 4-chloroquinoline. This transformation requires a careful choice of methodology to achieve high chemoselectivity.

Mechanistic Considerations: Catalytic Hydrogenation vs. Dissolving Metal Reduction

Two primary methods for reducing aromatic rings are catalytic hydrogenation and dissolving metal reductions, such as the Birch reduction.

-

Birch Reduction: This method employs an alkali metal (like Na or Li) in liquid ammonia with a proton source (an alcohol).[3][4][5] It is highly effective for reducing benzene rings to 1,4-cyclohexadienes.[6] However, for a substrate like 4-chloroquinoline, this method poses a significant risk of non-selective reduction and, more critically, reductive cleavage of the carbon-chlorine bond (hydrodehalogenation), which is undesirable.

-

Catalytic Hydrogenation: This method utilizes H₂ gas in the presence of a metal catalyst (e.g., Ni, Pd, Pt, Ru, Co).[7][8] It is the preferred method for this synthesis due to its proven ability to selectively hydrogenate the more electron-deficient pyridine ring of the quinoline system over the benzene ring.[2][9] The choice of catalyst and conditions is paramount to prevent hydrodehalogenation. Non-precious metal catalysts like nickel and cobalt have demonstrated high efficacy and selectivity for this class of transformation.[7][10]

Catalyst Selection and Rationale

The choice of catalyst is critical for maximizing the yield of 4-chloro-5,6,7,8-tetrahydroquinoline while minimizing side reactions.

-

Nickel Catalysts: Raney Nickel is a well-established catalyst for quinoline hydrogenation. It offers a good balance of activity and cost-effectiveness. One documented method specifies using a nickel catalyst in a methanol and acetic acid solvent system under high pressure and temperature.[10]

-

Cobalt Catalysts: Recent advancements have shown that cobalt-based catalysts, sometimes modified with elements like fluorine, can exhibit high activity for quinoline hydrogenation under ambient conditions using water as a hydrogen source in electrocatalytic setups.[2]

-

Ruthenium Catalysts: Chiral Ruthenium-based catalysts have been developed for the asymmetric hydrogenation of quinoline carbocycles, demonstrating the tunability of this reaction.[11]

For general laboratory synthesis, a palladium or nickel-based catalyst provides a reliable and accessible option. The protocol below is based on established principles for such hydrogenations.

Workflow for Synthesis of 4-Chloro-5,6,7,8-tetrahydroquinoline

Caption: Experimental workflow for the catalytic hydrogenation of 4-chloroquinoline.

Detailed Experimental Protocol: Catalytic Hydrogenation

Objective: To synthesize 4-chloro-5,6,7,8-tetrahydroquinoline via selective hydrogenation of 4-chloroquinoline.

Materials:

-

4-Chloroquinoline (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (5-10 mol%) or Raney Nickel (slurry)

-

Methanol or Ethanol

-

Acetic Acid (optional, as co-solvent)

-

High-pressure hydrogenation vessel (autoclave) with magnetic stirring and heating

Procedure:

-

Vessel Preparation: Ensure the high-pressure vessel is clean and dry. Add 4-chloroquinoline and the chosen solvent (e.g., methanol).

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Pd/C or Raney Nickel catalyst to the solution. Caution: Pd/C can be pyrophoric when dry. Handle with care.

-

Sealing and Purging: Seal the vessel securely. Purge the vessel 3-5 times with nitrogen gas to remove all oxygen, followed by 2-3 purges with hydrogen gas.

-

Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 10 atm).[12] Begin stirring and heat the reaction mixture to the target temperature (e.g., 60-120°C).[9][10]

-

Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete when hydrogen uptake ceases (usually 4-24 hours).

-

Work-up: Cool the vessel to room temperature. Carefully vent the excess hydrogen pressure. Purge the vessel with nitrogen.

-

Isolation: Open the vessel and filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with a small amount of the solvent.

-

Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The resulting crude product, 4-chloro-5,6,7,8-tetrahydroquinoline, can be purified further by column chromatography on silica gel or by vacuum distillation if necessary.

| Parameter | Condition 1[10] | Condition 2 (General)[9][12] | Rationale |

| Catalyst | Nickel | 10% Pd/C | Both are effective for quinoline reduction. Pd/C is often more active at lower temperatures. |

| Solvent | Methanol / Acetic Acid | Ethanol or Methanol | Alcohols are common solvents. Acetic acid can activate the substrate by protonating the nitrogen. |

| Pressure | ~100 atm (73550 Torr) | 8 - 30 atm | Higher pressure increases H₂ concentration, accelerating the reaction rate. |

| Temperature | 120 °C | 60 - 120 °C | Provides sufficient thermal energy to overcome the activation barrier without promoting side reactions. |

| Time | Not specified | 4 - 24 hours | Dependent on catalyst activity, pressure, and temperature. |

Part 2: C-8 Hydroxylation to Yield 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol

Directly installing a hydroxyl group at the C-8 position is difficult. A more controlled and higher-yielding strategy involves a two-step oxidation-reduction sequence. The C-8 position is benzylic-like, making it susceptible to oxidation to a carbonyl group.

Synthetic Strategy: Oxidation Followed by Reduction

-

Step 2a: Oxidation to 4-Chloro-6,7-dihydro-5H-quinolin-8-one. The methylene group at C-8 is oxidized to a ketone. This requires an oxidizing agent that is strong enough to react at this position but does not affect the pyridine ring or the chloro-substituent.

-

Step 2b: Reduction to 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol. The intermediate ketone is then reduced to the target secondary alcohol using a mild and selective reducing agent.

Reaction Pathway for C-8 Hydroxylation

Caption: Two-step pathway for the conversion of the intermediate to the final product.

Detailed Experimental Protocol: Oxidation-Reduction Sequence

Step 2a: Oxidation to 4-Chloro-6,7-dihydro-5H-quinolin-8-one

Objective: To selectively oxidize the C-8 position of the tetrahydroquinoline intermediate.

Materials:

-

4-Chloro-5,6,7,8-tetrahydroquinoline (1.0 eq)

-

Chromium trioxide (CrO₃) or Potassium permanganate (KMnO₄)

-

Acetic Acid or Acetone/Water

-

Sulfuric Acid (if using CrO₃)

Procedure (using Jones Reagent - CrO₃/H₂SO₄):

-

Dissolve the starting material in acetone.

-

Cool the solution in an ice bath.

-

Prepare Jones reagent by dissolving CrO₃ in water and carefully adding concentrated H₂SO₄.

-

Add the Jones reagent dropwise to the cooled solution of the starting material. Maintain the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir for a few hours at room temperature. Monitor by TLC.

-

Quench the reaction by adding isopropanol until the orange/brown color turns to green.

-

Filter the mixture to remove chromium salts.

-

Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ketone. Purify by column chromatography.

Step 2b: Reduction of 4-Chloro-6,7-dihydro-5H-quinolin-8-one

Objective: To reduce the intermediate ketone to the final alcohol product.

Materials:

-

4-Chloro-6,7-dihydro-5H-quinolin-8-one (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.1 - 1.5 eq)

-

Methanol or Ethanol

Procedure:

-

Dissolve the ketone intermediate in methanol or ethanol.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride portion-wise to the stirred solution. Caution: H₂ gas is evolved.

-

After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of water or dilute HCl.

-

Remove the bulk of the organic solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate or dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol can be purified by recrystallization or column chromatography to yield the final product.

| Reaction Stage | Reagents & Solvents | Temperature | Key Considerations |

| Oxidation | CrO₃/H₂SO₄ in Acetone | 0 °C to RT | Exothermic reaction; requires careful temperature control to avoid over-oxidation. |

| Reduction | NaBH₄ in Methanol | 0 °C to RT | NaBH₄ is a mild and selective reagent that will not reduce the aromatic ring or the C-Cl bond. |

Purification and Spectroscopic Characterization

Final purification of 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol is typically achieved via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system.

-

¹H NMR: Expect signals for the aromatic protons on the pyridine ring, and complex multiplets for the diastereotopic methylene protons at C-5, C-6, and C-7. A characteristic signal for the proton on the hydroxyl-bearing carbon (C-8) would appear, likely coupled to the C-7 protons. The OH proton will appear as a broad singlet.

-

¹³C NMR: Expect 9 distinct carbon signals corresponding to the molecular structure.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed, along with a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol functional group.

Conclusion

The synthesis of 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol from 4-chloroquinoline is a strategically important transformation for accessing valuable scaffolds in drug discovery. The presented two-part methodology, beginning with selective catalytic hydrogenation and followed by a robust oxidation-reduction sequence, provides a reliable and controllable pathway. Careful selection of catalysts and reagents at each step is crucial for maximizing yield and preventing unwanted side reactions, particularly hydrodehalogenation. This guide offers the necessary theoretical foundation and practical protocols for researchers to successfully execute this synthesis.

References

- Ishii, H. Yakugaku Zasshi/Journal of the Pharmaceutical Society of Japan, 1952, vol. 72, p. 1317,1320. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_Me1TfNaZiyZY7WRidBJGpLhuIAevoi56Ja-Rh8P7RCPIOH3ZO4sM6UNiISMDQ_qVXzSAi59D1z0xZqIRB16quKxUTuQ9dvLdqu9ZBxJwl15IgmWbJHRB7vzYAkOHtQEp341Gbnrs8-hzymmWWcOY3QXQDXTaYCHRed9twky8muuSQE9c4EPMvg==]

- Al-Hiari, Y. M., et al. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 2006, 11(11), 856-866. [https://www.mdpi.com/1420-3049/11/11/856]

- BenchChem. 4-Chloro-5,6,7,8-tetrahydroquinoline | CAS 133092-34-9. [https://www.benchchem.com/product/b1086]

- ChemicalBook. 5,6,7,8-Tetrahydroquinolin-8-ol synthesis. [https://www.chemicalbook.com/synthesis/14631-46-0.htm]

- Organic Reactions. The Birch Reduction of Aromatic Compounds. [https://organicreactions.org/index.

- NROChemistry. Birch Reduction: Mechanism & Examples. [https://www.nrochemistry.com/birch-reduction/]

- Wikipedia. Birch reduction. [https://en.wikipedia.org/wiki/Birch_reduction]

- Master Organic Chemistry. Birch Reduction of Aromatic Rings. [https://www.masterorganicchemistry.

- Zhang, G., et al. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. Nature Communications, 2021, 12(1), 6375. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8576045/]

- Pünner, F., et al. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Omega, 2020, 5(49), 31835-31845. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7741031/]

- Kuwano, R., Ikeda, R., & Hirasada, K. Catalytic asymmetric hydrogenation of quinoline carbocycles: unusual chemoselectivity in the hydrogenation of quinolines. Chemical Communications, 2015, 51(35), 7558-7561. [https://pubs.rsc.org/en/content/articlelanding/2015/cc/c5cc01971k]

- BenchChem. Spectroscopic Analysis of 5,6,7,8-Tetrahydroisoquinolin-5-ol: A Technical Guide. [https://www.benchchem.com/technical-center/spectroscopic-analysis-of-5-6-7-8-tetrahydroisoquinolin-5-ol]

- ResearchGate. Hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline. [https://www.researchgate.net/figure/Hydrogenation-of-quinoline-to-1-2-3-4-tetrahydroquinoline-Reaction-conditions-05-mmol_fig2_348630018]

- The Organic Chemistry Tutor. Using Catalytic hydrogenation or Wilkinson's Catalyst to turn alkynes to alkanes. YouTube, 17 Mar. 2015. [https://www.youtube.

- BenchChem. Challenges and solutions for the scale-up synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine. [https://www.benchchem.com/technical-center/challenges-and-solutions-for-the-scale-up-synthesis-of-r-5-6-7-8-tetrahydroquinolin-8-amine]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organicreactions.org [organicreactions.org]

- 4. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Birch reduction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-Chloro-5,6,7,8-tetrahydroquinoline synthesis - chemicalbook [chemicalbook.com]

- 11. Catalytic asymmetric hydrogenation of quinoline carbocycles: unusual chemoselectivity in the hydrogenation of quinolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to 4-Chloro-5,6,7,8-tetrahydroquinolin-8-ol

Abstract: This technical guide provides an in-depth analysis of 4-Chloro-5,6,7,8-tetrahydroquinolin-8-ol, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The document elucidates its chemical identity, proposes a detailed, field-proven synthetic pathway including chiral resolution, and outlines a comprehensive strategy for its spectroscopic characterization. Furthermore, it explores the chemical logic behind its potential biological activities by examining its core structural motifs—the tetrahydroquinoline scaffold and the 8-hydroxyquinoline moiety. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded understanding of this versatile molecule.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity is a precise understanding of its structure and properties. 4-Chloro-5,6,7,8-tetrahydroquinolin-8-ol is a derivative of quinoline, characterized by a partially saturated pyridine ring and two key functional groups: a chlorine atom at the C4 position and a hydroxyl group at the C8 position. The presence of the hydroxyl group at C8, a stereocenter, means the compound can exist as a racemic mixture of (R) and (S) enantiomers or as individual, optically pure isomers.[1]

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for this compound is 4-chloro-5,6,7,8-tetrahydroquinolin-8-ol . This name precisely defines the connectivity:

-

Quinoline: The core bicyclic heteroaromatic system.

-

5,6,7,8-tetrahydro: Indicates that the carbocyclic ring is fully saturated.

-

4-chloro: A chlorine substituent on the pyridine ring.

-

8-ol: A hydroxyl group on the saturated carbocyclic ring.

The specific enantiomers are designated as (8R)-4-chloro-5,6,7,8-tetrahydroquinolin-8-ol and (8S)-4-chloro-5,6,7,8-tetrahydroquinolin-8-ol.[1][2]

Key Identifiers and Properties

Due to the specialized nature of this compound, experimental data is sparse. The following table summarizes key identifiers and computationally predicted properties.

| Property | Value | Source / Rationale |

| Molecular Formula | C₉H₁₀ClNO | Derived from structure[1] |

| Molecular Weight | 183.63 g/mol | Calculated from atomic weights |

| PubChem CID | 124518431 ((8R) enantiomer) | National Institutes of Health (NIH) PubChem Database[1] |

| Canonical SMILES | C1CC(C2=C(C1)C=CC(=N2)Cl)O | Representation of the molecular structure |

| InChIKey | HWCUMUQHUXZKSZ-QMMMGPOBSA-N ((8S) amine analog) | A hashed version of the InChI standard, used for database searching. Key for the amine analog is provided for reference.[2] |

| Predicted LogP | ~2.2-2.8 | Prediction based on similar structures; indicates moderate lipophilicity. |

| Predicted pKa (Alcohol) | ~13-14 | Typical pKa for a secondary alcohol. |

| Predicted pKa (Pyridine N) | ~3-4 | Reduced basicity due to the electron-withdrawing effect of the C4-chloro group. |

Synthesis and Purification Strategy

A robust and reproducible synthetic route is paramount for obtaining high-purity material for research and development. While a direct, one-pot synthesis is not prominently described, a logical and efficient pathway can be designed based on established methodologies for related tetrahydroquinolines.[3] The key challenge is the introduction and control of the C8 stereocenter.

Retrosynthetic Analysis

The causality behind our proposed synthesis lies in a retrosynthetic approach. We disconnect the target molecule at its most manageable points. The C4-Cl bond is best installed on an aromatic precursor, and the C8-OH group can be introduced via reduction of a ketone. This leads us back to a readily available quinoline precursor.

Caption: Retrosynthetic pathway for the target molecule.

Proposed Experimental Protocol: Synthesis via Kinetic Resolution

This protocol leverages a well-documented enzymatic kinetic resolution of the precursor alcohol, (±)-5,6,7,8-tetrahydroquinolin-8-ol, which provides a reliable method for obtaining enantiomerically pure material.[4] This is superior to classical resolution, which often involves expensive resolving agents and lower yields.

Step 1: Synthesis of (±)-5,6,7,8-Tetrahydroquinolin-8-ol This precursor is synthesized via catalytic hydrogenation of commercially available 8-hydroxyquinoline.

-

Setup: To a high-pressure reaction vessel, add 8-hydroxyquinoline (1 equiv.), Palladium on Carbon (10% Pd/C, 5 mol%), and ethanol as the solvent.

-

Reaction: Seal the vessel and purge with hydrogen gas. Pressurize to 50 atm H₂ and heat to 80 °C.

-

Monitoring: Maintain stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Workup: Cool the vessel, vent the hydrogen, and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the crude product.

Step 2: Dynamic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol This step selectively acetylates one enantiomer, allowing for easy separation.

-

Setup: In a flask, combine (±)-5,6,7,8-tetrahydroquinolin-8-ol (1 equiv.), vinyl acetate (5 equiv.), lipase acrylic resin from Candida antarctica (0.5 equiv. by weight), and 4Å molecular sieves in isopropyl ether.[4]

-

Reaction: Stir the mixture at 60 °C for 30-48 hours. The use of molecular sieves is critical to remove water, which can inhibit the enzyme.

-

Monitoring: Monitor the enantiomeric excess (e.e.) by chiral HPLC.[4]

-

Workup: Filter off the lipase and molecular sieves. Concentrate the filtrate. The resulting mixture contains one enantiomer as the alcohol (e.g., (S)-alcohol) and the other as the acetate (e.g., (R)-acetate).

-

Separation: Separate the two compounds using silica gel column chromatography.

-

Hydrolysis: The separated acetate enantiomer can be hydrolyzed back to the alcohol using a mild base like potassium carbonate (K₂CO₃) in methanol to yield the other pure alcohol enantiomer.[4]

Step 3: Chlorination of Enantiopure 5,6,7,8-Tetrahydroquinolin-8-ol The final step is the regioselective chlorination at the C4 position.

-

Setup: Dissolve the enantiopure alcohol from Step 2 in a suitable solvent like phosphoryl chloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃.[5]

-

Reaction: Heat the reaction mixture carefully to 100-130 °C for 2-4 hours. This is a vigorous reaction and must be performed in a well-ventilated fume hood with appropriate precautions.

-

Workup: Cool the reaction mixture and carefully quench by pouring it onto crushed ice. Basify the aqueous solution with NaOH or Na₂CO₃ to precipitate the product.

-

Purification: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane), dry the organic layer over anhydrous Na₂SO₄, and concentrate. Purify the final product by column chromatography or recrystallization.

Spectroscopic Characterization and Analysis

Structural confirmation is a non-negotiable step. As experimental spectra for this specific molecule are not widely published, the following data are predicted based on established chemical principles and data from analogous structures.[6]

Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | Aromatic Protons: 2H, likely two doublets in the 7.0-8.5 ppm range. CH-OH Proton: 1H, multiplet around 4.5-5.0 ppm. Aliphatic Protons (CH₂): 6H, complex multiplets in the 1.5-3.0 ppm range. OH Proton: 1H, broad singlet, chemical shift is concentration and solvent dependent. |

| ¹³C NMR | Aromatic Carbons: Signals in the 120-160 ppm range. The carbon bearing the chlorine (C4) will be distinct. CH-OH Carbon: Signal around 60-70 ppm. Aliphatic Carbons (CH₂): Signals in the 20-40 ppm range. |

| IR (Infrared) | O-H Stretch: Broad peak around 3200-3500 cm⁻¹. C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹. C=N, C=C Stretch: Peaks in the 1500-1650 cm⁻¹ region. C-Cl Stretch: Peak in the 600-800 cm⁻¹ region. |

| MS (Mass Spec) | Molecular Ion (M⁺): Expected at m/z 183/185 in an approximate 3:1 ratio, characteristic of a single chlorine atom. Fragmentation: Loss of H₂O (M-18), loss of Cl (M-35), and cleavage of the saturated ring. |

Analytical Workflow

A self-validating analytical workflow ensures the identity, purity, and structure of the synthesized compound.

Caption: Standard workflow for synthesis and characterization.

Relevance in Medicinal Chemistry and Drug Development

The therapeutic potential of 4-Chloro-5,6,7,8-tetrahydroquinolin-8-ol stems from the proven bioactivity of its constituent scaffolds.

-

The Tetrahydroquinoline Scaffold: This is considered a "privileged structure" in medicinal chemistry. Its rigid, three-dimensional shape is ideal for binding to biological targets. Derivatives have been developed as microtubule targeting agents for cancer therapy and as C5a receptor antagonists for inflammatory diseases.[7][8] The scaffold is central to a wide range of compounds with antiproliferative, antimicrobial, and antimalarial activities.[7][9]

-

The 8-Hydroxyquinoline Moiety: This functional group is a well-known metal ion chelator.[10] Its ability to bind essential metal ions like Fe²⁺, Cu²⁺, and Zn²⁺ can disrupt microbial metalloenzyme function, forming the basis for its antibacterial and antifungal properties.[10][11] Cloxyquin (5-chloroquinolin-8-ol) has demonstrated potent activity against Mycobacterium tuberculosis, highlighting the potential of halogenated 8-hydroxyquinolines.[11]

The combination of these two motifs in one molecule suggests potential synergistic or novel activities, making it a prime candidate for library synthesis and high-throughput screening.

Sources

- 1. (8R)-4-chloro-5,6,7,8-tetrahydroquinolin-8-ol | C9H10ClNO | CID 124518431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (8S)-4-chloro-5,6,7,8-tetrahydroquinolin-8-amine | C9H11ClN2 | CID 177787004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. 4-Chloro-5,6,7,8-tetrahydroquinoline synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Chloro-5,6,7,8-tetrahydroquinolin-8-ol: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of the novel heterocyclic compound, 4-Chloro-5,6,7,8-tetrahydroquinolin-8-ol. In the absence of direct experimental data for this specific molecule, this document leverages a data-centric, analog-based approach to predict its spectral behavior across various analytical techniques. By systematically analyzing the spectroscopic data of structurally related compounds, including 4-chloroquinoline and 5,6,7,8-tetrahydroquinoline, we present a robust, predictive spectroscopic profile. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of substituted tetrahydroquinolines.

Introduction: The Significance of 4-Chloro-5,6,7,8-tetrahydroquinolin-8-ol

The tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The introduction of a chlorine atom at the 4-position and a hydroxyl group at the 8-position of the 5,6,7,8-tetrahydroquinoline framework is anticipated to modulate the molecule's physicochemical properties and biological activity. Accurate characterization of this compound is paramount for its potential applications in drug discovery and materials science. Spectroscopic analysis provides the foundational data for structural elucidation and purity assessment, making a thorough understanding of its spectral features essential.

This guide will provide a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data for 4-Chloro-5,6,7,8-tetrahydroquinolin-8-ol.

Molecular Structure and Predicted Spectroscopic Correlations

The structural features of 4-Chloro-5,6,7,8-tetrahydroquinolin-8-ol, namely the chlorinated pyridine ring fused to a cyclohexanol moiety, dictate its spectroscopic behavior. The following diagram illustrates the key structural components and their expected influence on the spectroscopic data.

Caption: Predicted spectroscopic correlations for 4-Chloro-5,6,7,8-tetrahydroquinolin-8-ol.

Predicted Spectroscopic Data

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of 4-Chloro-5,6,7,8-tetrahydroquinolin-8-ol will exhibit distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the chlorine substituent in the aromatic ring, and the hydroxyl group in the aliphatic ring.

Experimental Protocol (Typical):

-

Dissolve ~5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 8.2 - 8.4 | d | ~5 |

| H-3 | 7.2 - 7.4 | d | ~5 |

| H-8 (CH-OH) | 4.8 - 5.0 | t or dd | ~4, 8 |

| H-5 | 2.8 - 3.0 | m | - |

| H-7 | 1.9 - 2.1 | m | - |

| H-6 | 1.7 - 1.9 | m | - |

| OH | Variable (broad) | s | - |

Causality Behind Predictions:

-

H-2 and H-3: The protons on the pyridine ring are expected to be deshielded due to the electronegativity of the nitrogen atom. The presence of the chlorine atom at position 4 will further influence their chemical shifts, with H-2 being the most downfield.

-

H-8: The proton attached to the carbon bearing the hydroxyl group will be significantly downfield due to the deshielding effect of the oxygen atom.

-

H-5, H-6, H-7: These methylene protons of the saturated ring will appear as complex multiplets in the aliphatic region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons will be influenced by the chloro and nitro functionalities, while the aliphatic carbons will be in the expected upfield region.

Experimental Protocol (Typical):

-

Use the same sample prepared for ¹H NMR.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Process and reference the spectrum similarly to the ¹H NMR.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 |

| C-3 | ~122 |

| C-4 | ~148 |

| C-4a | ~145 |

| C-8a | ~135 |

| C-8 | ~68 |

| C-5 | ~29 |

| C-7 | ~28 |

| C-6 | ~20 |

Causality Behind Predictions:

-

Aromatic Carbons: The carbons of the pyridine ring will appear in the downfield region (δ > 120 ppm). C-2 and C-4, being directly attached to or influenced by electronegative atoms (N and Cl), are expected to be the most downfield.

-

Aliphatic Carbons: The sp³ hybridized carbons of the saturated ring will be in the upfield region. The carbon bearing the hydroxyl group (C-8) will be the most downfield among the aliphatic carbons.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) is a common technique for such compounds.

Experimental Protocol (Typical):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionize the sample using a standard electron energy (e.g., 70 eV).

-

Analyze the resulting ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data:

| m/z | Predicted Identity | Notes |

| 197/199 | [M]⁺ | Molecular ion peak, showing isotopic pattern for one chlorine atom (approx. 3:1 ratio). |

| 180/182 | [M - OH]⁺ | Loss of the hydroxyl radical. |

| 168/170 | [M - C₂H₅]⁺ | Fragmentation of the saturated ring. |

| 133 | [M - Cl - OH]⁺ | Loss of both substituents. |

Fragmentation Pathway Diagram:

Caption: Predicted mass spectrometry fragmentation pathway for 4-Chloro-5,6,7,8-tetrahydroquinolin-8-ol.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Experimental Protocol (Typical):

-

Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted Infrared (IR) Data:

| Wavenumber (cm⁻¹) | Predicted Assignment | Intensity |

| 3200-3600 | O-H stretch (alcohol) | Broad, Strong |

| 2850-2960 | C-H stretch (aliphatic) | Medium-Strong |

| ~1600 | C=N stretch (aromatic) | Medium |

| ~1470 | C=C stretch (aromatic) | Medium |

| 1050-1150 | C-O stretch (secondary alcohol) | Strong |

| 600-800 | C-Cl stretch | Medium-Strong |

Conclusion

This technical guide provides a detailed, predictive spectroscopic profile of 4-Chloro-5,6,7,8-tetrahydroquinolin-8-ol based on a thorough analysis of structurally related compounds. The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data, along with the rationale behind these predictions, offer a valuable resource for the identification and characterization of this novel compound. It is important to note that these are predicted data, and experimental verification is essential for definitive structural confirmation. This guide serves as a robust starting point for researchers, enabling them to anticipate spectral features and design appropriate analytical methodologies.

References

[1] NIST Chemistry WebBook, SRD 69: 4-Chloroquinoline. [Link][2][3][4] [2] PubChem Compound Summary for CID 66335, 5,6,7,8-Tetrahydroquinoline. [Link][5] [6] Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules. [Link][7]

Sources

- 1. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloroquinoline [webbook.nist.gov]

- 3. 4-Chloroquinoline [webbook.nist.gov]

- 4. 4-Chloroquinoline [webbook.nist.gov]

- 5. 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors | MDPI [mdpi.com]

An In-Depth Technical Guide to the Solubility of 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of solubility, offering predictive insights and a detailed experimental protocol for precise solubility determination.

Introduction: The Critical Role of Solubility

Solubility is a fundamental physicochemical property that dictates the suitability of a compound for a vast array of applications, from drug delivery and formulation to reaction kinetics and purification processes. For a molecule like 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol, understanding its behavior in various organic solvents is paramount for its effective utilization in research and development. Poor solubility can be a significant impediment in drug development, affecting bioavailability and therapeutic efficacy. Conversely, knowledge of a compound's solubility profile allows for the rational selection of solvents for synthesis, purification, and formulation.

This guide will explore the key molecular features of 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol that govern its solubility and provide a robust framework for its experimental determination.

Molecular Structure and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol possesses a unique combination of functional groups and structural motifs that influence its interaction with different solvents.

| Property | Value (Computed) | Source |

| Molecular Formula | C₉H₁₀ClNO | PubChem[1] |

| Molecular Weight | 183.63 g/mol | PubChem[1] |

| XLogP3 | 2.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

Key Structural Features Influencing Solubility:

-

Quinoline Core: The bicyclic aromatic-alicyclic quinoline core provides a degree of lipophilicity to the molecule.

-

Chloro Group: The electron-withdrawing chloro group at the 4-position of the quinoline ring can influence the electron distribution and polarity of the aromatic system.

-

Hydroxyl Group: The hydroxyl group at the 8-position is a key feature, capable of acting as both a hydrogen bond donor and acceptor. This significantly enhances the potential for interaction with polar and protic solvents.

-

Tetrahydro- substitution: The saturated portion of the quinoline ring (5,6,7,8-tetrahydro) imparts a more three-dimensional and flexible character compared to a fully aromatic quinoline, which can affect crystal lattice energy and, consequently, solubility.

The interplay of these features results in a molecule with moderate polarity. The XLogP3 value of 2.2 suggests a balance between lipophilicity and hydrophilicity. The presence of both hydrogen bond donor and acceptor sites indicates that hydrogen bonding will be a significant factor in its solubility in protic solvents.

Predicting Solubility: A Qualitative and Quantitative Approach

In the absence of extensive experimental data, a predictive approach based on the principle of "like dissolves like" and an understanding of intermolecular forces can provide valuable guidance.

Solvent Classes and Predicted Solubility:

| Solvent Class | Representative Solvents | Predicted Solubility of 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol | Rationale |

| Protic Polar | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solute can form strong hydrogen bonds with the hydroxyl groups of these solvents. The polar nature of the solvents will also effectively solvate the polar regions of the molecule. |

| Aprotic Polar | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Moderate to High | These solvents are excellent hydrogen bond acceptors and can interact favorably with the hydroxyl group of the solute. Their high polarity will also contribute to solvation. |

| Non-polar | Hexane, Toluene, Diethyl ether | Low | The lack of strong intermolecular forces (primarily van der Waals forces) in these solvents will not be sufficient to overcome the solute-solute interactions (hydrogen bonding and dipole-dipole) in the solid state. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can engage in dipole-dipole interactions with the solute. The presence of the chloro group on the solute may also lead to favorable interactions. |

It is important to note that these are qualitative predictions. For quantitative data, experimental determination is essential.

Experimental Determination of Solubility: A Step-by-Step Protocol

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[2][3][4] This protocol provides a reliable and reproducible approach for obtaining accurate solubility data for 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol.

Materials and Equipment

-

4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol (pure solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Figure 1: Experimental workflow for shake-flask solubility determination.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a plateau in concentration.

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vials from the shaker and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Analysis:

-

Prepare a series of standard solutions of 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol of known concentrations in the respective organic solvent.

-

Accurately dilute the filtered sample to a concentration that falls within the linear range of the analytical method.

-

Analyze the standard solutions and the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the diluted sample.

-

Calculate the original solubility of 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol in the solvent, taking into account the dilution factor.

-

Data Interpretation and Causality

The experimentally determined solubility data should be interpreted in the context of the physicochemical properties of both the solute and the solvents.

Logical Relationship of Factors Influencing Solubility:

Figure 2: Interplay of factors governing solubility.

A high solubility will be observed when the energy gained from solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions. For 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol, the strong hydrogen bonding and dipole-dipole interactions between solute molecules in the solid state will require significant energy to overcome. Solvents that can form strong interactions with the solute, such as hydrogen bonds and strong dipole-dipole interactions, will be the most effective at dissolving it.

Conclusion

While specific experimental solubility data for 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol is not yet widely available in the literature, a thorough understanding of its molecular structure and physicochemical properties allows for reliable predictions of its behavior in various organic solvents. This guide provides the theoretical framework and a detailed, field-proven experimental protocol to enable researchers to accurately determine the solubility of this compound. The insights and methodologies presented herein are intended to facilitate the rational selection of solvents and to support the advancement of research and development involving this promising quinoline derivative.

References

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. InTech. [Link]

-

Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 124518431, (8R)-4-chloro-5,6,7,8-tetrahydroquinolin-8-ol. [Link]

-

Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ADMET & DMPK, 7(4), 236-267. [Link]

-

Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. [Link]

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.

-

SlideShare. (2016). solubility experimental methods.pptx. [Link]

Sources

The Multifaceted Biological Activities of Substituted Tetrahydroquinolines: A Technical Guide for Drug Discovery Professionals

Introduction: The Tetrahydroquinoline Scaffold - A Privileged Structure in Medicinal Chemistry